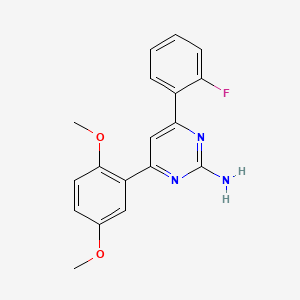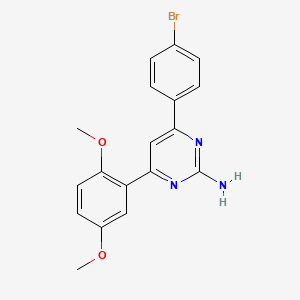
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (4-Cl-6-F-PPA) is a novel compound with potential therapeutic applications. The compound is a substituted pyrimidine derivative, and has a wide range of potential applications in medicinal chemistry. It has attracted considerable attention in recent years due to its potential to modulate a range of biochemical and physiological processes.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications. It has been investigated for its potential to modulate the activity of various proteins, including G protein-coupled receptors, enzymes, and ion channels. It has also been studied for its potential to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. Additionally, it has been studied for its potential to modulate the activity of various hormones, such as glucagon and insulin.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to modulate the activity of various proteins, enzymes, and ion channels by binding to specific sites on their surfaces. Additionally, it is believed to modulate the activity of various neurotransmitters and hormones by binding to specific receptors on their surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to modulate the activity of various proteins, enzymes, and ion channels, as well as various neurotransmitters and hormones. It has also been shown to have an effect on the metabolism of glucose, as well as the secretion of various hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of various proteins, enzymes, and ion channels. Additionally, it has been shown to have an effect on the metabolism of glucose, as well as the secretion of various hormones. However, there are some limitations to using 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not yet known if it has any toxic effects on cells or organisms, and it is not yet known if it has any off-target effects.
Orientations Futures
The potential future directions for 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine research include further investigation into its mechanism of action, its effects on various proteins, enzymes, and ion channels, its effects on the metabolism of glucose and hormones, and its potential toxic effects on cells and organisms. Additionally, further research is needed to investigate the potential off-target effects of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, as well as its potential interactions with other drugs. Additionally, further research is needed to investigate the potential therapeutic applications of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine.
Méthodes De Synthèse
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is synthesized via a three-step synthesis process. The first step involves the condensation of 4-chloro-6-fluorophenol and anhydrous pyrimidine to form the desired product. The second step involves the reduction of the pyrimidine moiety using sodium borohydride, followed by the reaction of the resulting product with acetic anhydride. The final step involves the reaction of the product with acetic anhydride to form the desired product.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWPMSOSWKBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














